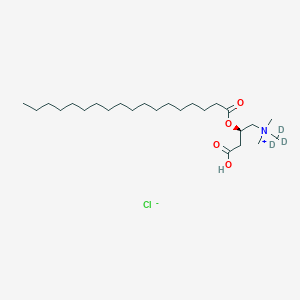

(R)-3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-(stearoyloxy)propan-1-aminium,monochloride

Description

This compound is a quaternary ammonium salt characterized by:

- Chiral (R)-configuration at the stereogenic carbon.

- Stearoyloxy group (C17H35COO–), imparting high lipophilicity.

- Deuterated methyl group (N-(methyl-d3)), likely used for isotopic labeling in metabolic or pharmacokinetic studies.

- Carboxylic acid moiety (–COOH) and monochloride counterion, enhancing solubility in polar solvents.

Its structural complexity suggests applications in drug delivery (e.g., as a surfactant or prodrug) or as a biochemical tracer due to the deuterium label.

Properties

IUPAC Name |

[(2R)-3-carboxy-2-octadecanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H49NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4;/h23H,5-22H2,1-4H3;1H/t23-;/m1./s1/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVYWVPJJXVIFM-UORIVOMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stearoyl-L-carnitine-d3 (chloride) involves the incorporation of deuterium into the stearoyl-L-carnitine molecule. This is typically achieved through the use of deuterated reagents in the esterification process. The reaction conditions often include the use of solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol, with the reaction being carried out at controlled temperatures to ensure the stability of the deuterium label .

Industrial Production Methods

Industrial production of stearoyl-L-carnitine-d3 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, with stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically stored at low temperatures (-20°C) to maintain its stability over extended periods .

Chemical Reactions Analysis

Types of Reactions

Stearoyl-L-carnitine-d3 (chloride) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chloride ion in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide and potassium cyanide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized acylcarnitine derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted acylcarnitine derivatives .

Scientific Research Applications

Stearoyl-L-carnitine-d3 (chloride) has a wide range of scientific research applications, including:

Mechanism of Action

Stearoyl-L-carnitine-d3 (chloride) exerts its effects by participating in the transport of long-chain fatty acids into the mitochondrial matrix, where they undergo beta-oxidation. This process is facilitated by carnitine palmitoyltransferase, acyl-CoA synthetase, and carnitine/acylcarnitine translocase . The compound also inhibits sodium-dependent carnitine uptake in human proximal convoluted tubular cells and lecithin:cholesterol acyltransferase activity in rat plasma .

Comparison with Similar Compounds

Structural Analogs and Key Variations

The compound belongs to a class of quaternary ammonium salts with variable acyloxy chains and functional groups. Below is a comparative analysis:

Functional Group Impact on Properties

- Acyloxy Chain Length: Stearoyloxy (C18) in the target compound increases membrane permeability compared to octanoyloxy (C8) or propionyloxy (C3) derivatives. However, longer chains reduce aqueous solubility . Hydroxyl substitution (as in TRC-C176385) enhances water solubility but limits lipid bilayer penetration .

- Deuterium Labeling: The N-(methyl-d3) group may slow metabolic degradation via the kinetic isotope effect, extending half-life in vivo compared to non-deuterated analogs .

Quaternary Ammonium Group :

- All compounds exhibit cationic surfactant properties, facilitating interactions with biological membranes or anionic macromolecules .

Biological Activity

(R)-3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-(stearoyloxy)propan-1-aminium, monochloride is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is related to carnitine derivatives and has implications in lipid metabolism and cellular transport mechanisms.

The molecular formula of this compound is C₁₁H₂₁ClN₂O₄, with a molecular weight of approximately 292.75 g/mol. It features a stearoyloxy group that enhances its lipophilicity, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₁ClN₂O₄ |

| Molecular Weight | 292.75 g/mol |

| Solubility | Soluble in water and organic solvents |

| Melting Point | Not specified |

(R)-3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-(stearoyloxy)propan-1-aminium acts primarily as a modulator of lipid metabolism. It influences mitochondrial function by facilitating the transport of fatty acids into mitochondria, thereby enhancing fatty acid oxidation. This mechanism is particularly relevant in metabolic disorders such as obesity and type 2 diabetes.

Pharmacological Effects

- Fatty Acid Transport : The compound enhances the transport of long-chain fatty acids across mitochondrial membranes.

- Energy Metabolism : By promoting fatty acid oxidation, it contributes to increased ATP production, which is vital for cellular energy homeostasis.

- Potential Therapeutic Uses : Research indicates potential applications in treating metabolic syndromes and improving exercise performance by enhancing lipid utilization.

Study 1: Effects on Lipid Metabolism

A study conducted on murine models indicated that administration of (R)-3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-(stearoyloxy)propan-1-aminium resulted in a significant reduction in body fat percentage and improved insulin sensitivity. The study highlighted the compound's role in enhancing mitochondrial biogenesis and oxidative capacity in skeletal muscle tissue.

Study 2: Cardiovascular Health

In another study focusing on cardiovascular health, this compound was shown to reduce triglyceride levels in hyperlipidemic rats. The mechanism was attributed to its ability to enhance the uptake and oxidation of fatty acids, thereby reducing lipid accumulation in the liver.

Table 2: Summary of Case Studies

| Study | Model | Key Findings |

|---|---|---|

| Study 1 | Murine | Reduced body fat; improved insulin sensitivity |

| Study 2 | Hyperlipidemic rats | Lowered triglycerides; enhanced fatty acid oxidation |

Safety and Toxicology

While the compound shows promising biological activity, safety assessments are crucial. Preliminary studies suggest that at therapeutic doses, it exhibits low toxicity; however, further investigations are necessary to establish comprehensive safety profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.